molecular formula C15H13NO B140440 5-Benzyloxyindole CAS No. 1215-59-4

5-Benzyloxyindole

Cat. No. B140440
CAS RN: 1215-59-4
M. Wt: 223.27 g/mol
InChI Key: JCQLPDZCNSVBMS-UHFFFAOYSA-N
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Description

5-Benzyloxyindole is a chemical compound that is part of the indole family, a group of compounds known for their significance in pharmaceutical chemistry. The benzyloxy group attached to the indole moiety may influence the compound's physical, chemical, and biological properties, making it a valuable intermediate for the synthesis of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of 5-benzyloxyindole derivatives has been reported in several studies. For instance, 2'-[2-(5-benzyloxyindolyl)]propylamine derivatives were synthesized from 2-(5-benzyloxyindole)carboxyaldehyde and 2-(5-benzyloxy-1-methylindole)carboxyaldehyde, designed as potential monoamine oxidase A and B inhibitors . Additionally, 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides were synthesized by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes, yielding compounds that serve as intermediates for further pharmacological synthesis .

Molecular Structure Analysis

The molecular structure of 5-benzyloxyindole derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecules. For example, the crystal and molecular structure of related compounds, such as benzothiazole derivatives, have been studied, revealing the importance of inter-ring twist angles and the impact of substituents on molecular stability . Although not directly about 5-benzyloxyindole, these studies provide insight into the structural considerations relevant to indole derivatives.

Chemical Reactions Analysis

5-Benzyloxyindole serves as a precursor for various chemical reactions leading to the formation of novel compounds with potential biological activity. The reactions often involve the formation of new bonds and the introduction of additional functional groups that can significantly alter the chemical behavior of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxyindole derivatives are influenced by their molecular structure. While specific data on 5-benzyloxyindole is not provided, related compounds exhibit a range of physicochemical properties, such as planarity, packing arrangements, and supramolecular self-assembly, which are crucial for their function and interaction with biological targets . These properties are typically elucidated using techniques like cyclic voltammetry, UV-vis spectra, and X-ray crystallography.

Relevant Case Studies

Case studies involving 5-benzyloxyindole derivatives often focus on their potential as pharmacologically active compounds. For instance, derivatives have been designed as monoamine oxidase inhibitors, which could have implications for treating neurological disorders . The synthesis of various arylidene-hydrazides also points to the role of 5-benzyloxyindole derivatives in developing new therapeutic agents .

Scientific Research Applications

1. Biofilm and Hyphal Formation Inhibition

Indole derivatives, including 5-benzyloxyindole, have been studied for their antivirulence properties against various bacterial pathogens. A study demonstrated that certain halogenated indoles effectively inhibited biofilm formation of Candida albicans, a pathogenic fungus. 7-benzyloxyindole, closely related to 5-benzyloxyindole, was particularly effective in inhibiting biofilm formation without affecting planktonic cells, suggesting its potential in reducing the virulence of colonizing pathogens and addressing biofilm-associated infections (Manoharan, Lee, & Lee, 2018).

2. Anticancer Agent Development

Derivatives of 5-benzyloxyindole have been synthesized and evaluated as potential anticancer agents. Specifically, naphthocarbazoles incorporating 5- and 6-benzyloxyindoles were synthesized, and several compounds demonstrated marked cytotoxicity in cell lines, suggesting their potential in cancer treatment. The interactions of these compounds with DNA suggest nucleic acids as a privileged target for these molecules, highlighting their potential in the development of new anticancer therapies (Routier et al., 2005).

3. Synthesis of Pharmaceutically Active Compounds

5-Benzyloxyindole serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been used in the synthesis of bufotenine derivatives, which demonstrated significant analgesic effects in vivo. The study suggests the potential therapeutic applications of these derivatives in pain management and indicates the relevance of 5-benzyloxyindole in the synthesis of biologically active compounds (Zhao et al., 2021).

Safety And Hazards

5-Benzyloxyindole is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it may be harmful if inhaled . It is also suspected of damaging fertility or the unborn child . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLPDZCNSVBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153285
Record name Indole, 5-benzyloxy-
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxyindole

CAS RN

1215-59-4
Record name 5-Benzyloxyindole
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Record name 5-Benzyloxyindole
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Record name Indole, 5-benzyloxy-
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Record name 5-benzyloxyindole
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Record name 5-BENZYLOXYINDOLE
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Synthesis routes and methods

Procedure details

Crude N-(2-hydroxyethyl)-5-benzyloxyindole (11.09 g, 42.1 mmol), acetic anhydride (4.36 mL, 46.3 mmol), triethylamine (6.50 mL,46.3 mmol), and DMAP (100 mg) were stirred together in THF for 1 hour before standard aqueous workup provided N-2-acetoxyethyl)-5-benzyloxyindole as a clear oil (13.0 g, 99%). 1H NMR (500 MHz, CDCl3) δ 7.51 (d, J=8.1 Hz, 2H), 7.42 (t, J=8.1 Hz, 2H), 7.35 (s, 1H), 7.27 (d, J=8.9 Hz, 1H), 7.21 (d, J=2.4 Hz, 1H), 7.09 (d, J=3.1 Hz, 1H), 7.01 (dd, J=2.4, 8.1 Hz, 1H), 6.47 (dd, J=0.8, 3.1 Hz, 1H),5.14(s,2H), 4.37 (t, J=5.0 Hz 2H), 4.31(t, J=5.0 Hz, 2H), 2.02 (s, 3H).
Name
N-(2-hydroxyethyl)-5-benzyloxyindole
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
WR Boehme - Journal of the American Chemical Society, 1953 - ACS Publications
The recent elucidation of structure2 and syn-thesis3, 4 of 5-hydroxytryptamine, a naturally occurring vasoconstrictor substance of serum and tissue fluids, 6 has prompted the …
Number of citations: 17 pubs.acs.org
F Bergel, AL Morrison - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… The crude 2-nitro-5-benzyloxypyruvic acid on reduction with ferrous sulphate and ammonia yielded 5-benzyloxyindole-2-carboxylic acid. An attempt to decarboxylate this substance not …
Number of citations: 15 pubs.rsc.org
ASF Ash, WR Wragg - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… First, in preparing the intermediate ethyl 5-benzyloxyindole-Z-… The 5-benzyloxyindole so produced occasionally contained … eluate gave almost colourless 5-benzyloxyindole of the high …
Number of citations: 19 pubs.rsc.org
JJ Correia - 1977 - search.proquest.com
… This method offers an in termediate that can be substituted to give 5-benzyloxyindole-3-acetic acid (29) The synthesis of 5-benzyloxyindole (12) · begins with bis-3-formylphenyl …
Number of citations: 2 search.proquest.com
D Keglević, N Stojanac, D Desaty - Croatica Chemica Acta, 1961 - hrcak.srce.hr
… 3,5-substituted indoles were obtained: 3-methyl-5-benzyloxyindole (VI), 3-ethyl-5-benzyloxy… , our first intention was to prepare by this method 5-benzyloxyindole-2-14C. From 4-…
Number of citations: 28 hrcak.srce.hr
A Monge, ME Navarro, M Font, E Santiago… - Archiv der …, 1995 - Wiley Online Library
This paper presents the synthesis of new indole, pyridazino[4,5‐b]indole, and pyridazino[4,5‐a]indole analogs as well as a study of their “in vitro” activity as inhibitors of different …
Number of citations: 3 onlinelibrary.wiley.com
F Benington, RD Morin, LC Clark Jr - The Journal of Organic …, 1958 - ACS Publications
… The individual steps in this reaction, which are shown in Chart I, use 5-benzyloxyindole (I) as a starting material. The conversion of I via intermediates II and III to O-benzylbufotenine (IV) …
Number of citations: 22 pubs.acs.org
MC Pirrung, L Deng, Z Li, K Park - The Journal of Organic …, 2002 - ACS Publications
Three methods for the conjugate addition of indoles to 2,5-dichlorobenzoquinone have been developed. A wide variety of indoles substituted with halogen, alkyl, alkoxy, and aryl groups …
Number of citations: 69 pubs.acs.org
RB Barlow, I Khan - British Journal of Pharmacology and …, 1959 - Wiley Online Library
… The most active antagonist on the rat uterus was 3-(2-aminopropyl)5-benzyloxyindole, butthis was less potent than 5-benzyloxygramine. On the rat fundusstrip, however, the …
Number of citations: 48 bpspubs.onlinelibrary.wiley.com
SD Brandt, S Freeman, IA Fleet, P McGagh, JF Alder - Analyst, 2004 - pubs.rsc.org
… The 5-benzyloxyindole 1b used for the synthesis of 5 produces a [M + H] + at m/z 224. This ion subsequently fragments to yield discernible ions at m/z 196 and m/z 146 (loss of phenyl). …
Number of citations: 24 pubs.rsc.org

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